molecular formula C23H21N5O3 B10982166 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B10982166
M. Wt: 415.4 g/mol
InChI Key: ITASKNNZCOGBPF-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines elements of isoindoloquinazoline and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the imidazole moiety. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential pharmacological properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide apart from similar compounds is its unique combination of the isoindoloquinazoline and imidazole moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C23H21N5O3/c29-20(25-11-9-15-13-24-14-26-15)10-12-27-21-16-5-1-2-6-17(16)23(31)28(21)19-8-4-3-7-18(19)22(27)30/h1-8,13-14,21H,9-12H2,(H,24,26)(H,25,29)

InChI Key

ITASKNNZCOGBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CN=CN5

Origin of Product

United States

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